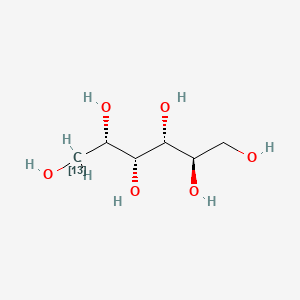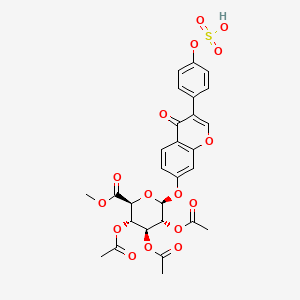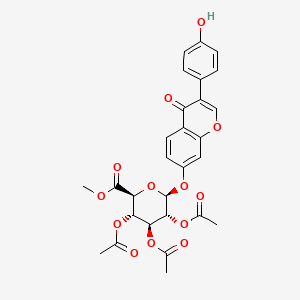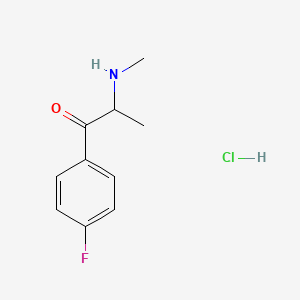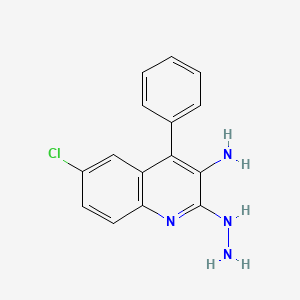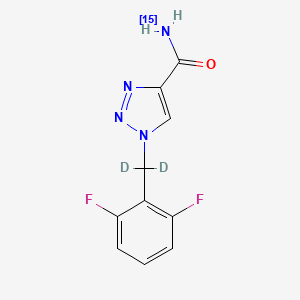
鲁非酰胺-15N,d2
概述
描述
鲁非酰胺-15N-d2 是鲁非酰胺的一种氘和氮-15 标记衍生物,鲁非酰胺是一种抗癫痫药物,主要用于治疗与伦诺克斯-加斯托综合征相关的癫痫发作。 用氘和氮-15 标记使之能够在代谢研究中进行精确的跟踪和定量,使其成为科学研究中的一种有价值的工具 .
科学研究应用
鲁非酰胺-15N-d2 在科学研究中有着广泛的应用,包括:
化学: 用作分析研究中鲁非酰胺定量的内标。
生物学: 在代谢研究中用于跟踪鲁非酰胺在生物系统中的分布和转化。
医学: 用于药代动力学研究,以了解鲁非酰胺的吸收、分布、代谢和排泄。
工业: 应用于新抗癫痫药物的开发和质量控制过程 .
作用机制
鲁非酰胺-15N-d2 通过延长电压门控钠通道的非活性状态发挥作用,从而稳定神经元膜并防止癫痫发作的扩散。 这种机制类似于鲁非酰胺,已知鲁非酰胺抑制电压门控钠通道的激活,特别是钠通道蛋白 9 亚基 α .
类似化合物:
鲁非酰胺: 母体化合物,用作抗癫痫药物。
鲁非酰胺-d2: 一种未标记氮-15 的氘标记衍生物。
鲁非酰胺-15N: 一种未标记氘的氮-15 标记衍生物
独特性: 鲁非酰胺-15N-d2 由于同时标记了氘和氮-15 而具有独特性,与单标记的对应物相比,它能够在代谢研究中进行更精确的跟踪和定量 .
生化分析
Biochemical Properties
Rufinamide-15N,d2 plays a significant role in biochemical reactions, particularly in the context of its antiepileptic properties. It interacts with voltage-gated sodium channels, specifically inhibiting the activation of sodium channel 1.1 (Na v 1.1) at a concentration of 100 micromolar . This inhibition stabilizes the inactivated state of the sodium channels, thereby reducing neuronal excitability and preventing seizure activity. Additionally, Rufinamide-15N,d2 has been shown to inhibit carbonic anhydrase VA (CAVA) with a high degree of selectivity . This interaction further contributes to its anticonvulsant effects by modulating ion transport and pH regulation within neurons.
Cellular Effects
Rufinamide-15N,d2 exerts various effects on different types of cells and cellular processes. In primary rat hippocampal neurons, it increases the action potential threshold, thereby reducing neuronal excitability . This compound also prolongs the preictal phase and reduces the frequency of seizure-like events in an in vitro model of epileptiform activity . Furthermore, Rufinamide-15N,d2 has been shown to reduce kainic acid-induced neuronal cell death in the mouse hippocampal CA3 region, indicating its neuroprotective properties . These effects are mediated through the modulation of cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Rufinamide-15N,d2 involves its interaction with voltage-gated sodium channels and carbonic anhydrase VA. By inhibiting the activation of sodium channel 1.1, Rufinamide-15N,d2 stabilizes the inactivated state of the channel, thereby reducing neuronal excitability . This inhibition is achieved through binding interactions with specific sites on the sodium channel protein. Additionally, Rufinamide-15N,d2 inhibits carbonic anhydrase VA, which plays a crucial role in ion transport and pH regulation within neurons . This dual mechanism of action contributes to its anticonvulsant and neuroprotective effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Rufinamide-15N,d2 have been observed to change over time. The compound is relatively stable under standard storage conditions, with a shelf life of up to four years In in vitro studies, Rufinamide-15N,d2 has been shown to maintain its anticonvulsant properties over extended periods of exposure
Dosage Effects in Animal Models
The effects of Rufinamide-15N,d2 vary with different dosages in animal models. At lower doses, the compound effectively reduces seizure activity and provides neuroprotection without significant adverse effects . At higher doses, Rufinamide-15N,d2 may exhibit toxic effects, including potential hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Rufinamide-15N,d2 is involved in several metabolic pathways, primarily through its interactions with enzymes such as carbonic anhydrase VA . The compound undergoes hydrolysis by carboxylesterases to form a pharmacologically inactive carboxylic acid derivative, which is subsequently excreted in the urine . This metabolic pathway ensures the efficient clearance of Rufinamide-15N,d2 from the body, thereby reducing the risk of accumulation and toxicity.
Transport and Distribution
Within cells and tissues, Rufinamide-15N,d2 is transported and distributed through interactions with specific transporters and binding proteins. The compound is not extensively bound to plasma proteins, allowing for efficient distribution to target tissues . In neurons, Rufinamide-15N,d2 accumulates in regions with high sodium channel density, such as the hippocampus and cortex . This targeted distribution enhances its anticonvulsant and neuroprotective effects.
Subcellular Localization
Rufinamide-15N,d2 exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized to the plasma membrane and cytoplasm of neurons, where it interacts with voltage-gated sodium channels and carbonic anhydrase VA . This localization is facilitated by targeting signals and post-translational modifications that direct Rufinamide-15N,d2 to specific compartments within the cell. The precise subcellular distribution of Rufinamide-15N,d2 is crucial for its therapeutic efficacy and safety.
准备方法
合成路线和反应条件: 鲁非酰胺-15N-d2 的合成涉及将氘和氮-15 掺入鲁非酰胺分子中。该过程通常从制备标记的起始材料开始,然后进行一系列化学反应,将标记原子引入分子中所需的位置。 这些反应中常用的试剂包括氘代溶剂和氮-15 标记的氨 .
工业生产方法: 鲁非酰胺-15N-d2 的工业生产遵循类似的合成路线,但规模更大。该过程涉及严格的质量控制措施,以确保标记化合物的纯度和一致性。 气相色谱和液相色谱等技术用于监测合成过程并确认标记原子的掺入 .
化学反应分析
反应类型: 鲁非酰胺-15N-d2 会发生各种化学反应,包括:
还原: 涉及去除氧原子或添加氢原子。
取代: 涉及用另一个原子或原子团替换一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括硼氢化钠和氢化铝锂。
主要产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能会产生羟基化的衍生物,而还原可能会产生氘化的类似物 .
相似化合物的比较
Rufinamide: The parent compound, used as an anticonvulsant.
Rufinamide-d2: A deuterium-labeled derivative without nitrogen-15 labeling.
Rufinamide-15N: A nitrogen-15 labeled derivative without deuterium labeling
Uniqueness: Rufinamide-15N-d2 is unique due to its dual labeling with both deuterium and nitrogen-15, allowing for more precise tracking and quantification in metabolic studies compared to its singly labeled counterparts .
属性
IUPAC Name |
1-[dideuterio-(2,6-difluorophenyl)methyl]triazole-4-(15N)carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N4O/c11-7-2-1-3-8(12)6(7)4-16-5-9(10(13)17)14-15-16/h1-3,5H,4H2,(H2,13,17)/i4D2,13+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQSBRIGCQNEG-RPVANBMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C(=O)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C1=C(C=CC=C1F)F)N2C=C(N=N2)C(=O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details











Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
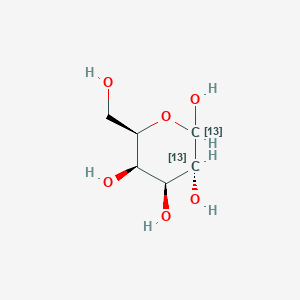
![D-[1,6-13C2]Galactose](/img/structure/B583692.png)

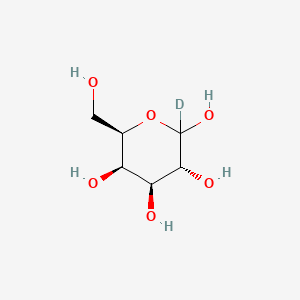

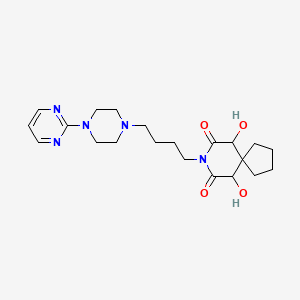
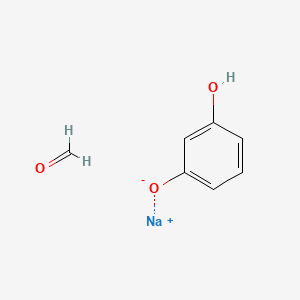
![cis-N,N-Dibenzyl-tetrahydro-selenolo[3,4-d]imidazol-2(3H)-one](/img/structure/B583704.png)
